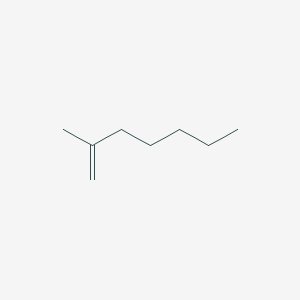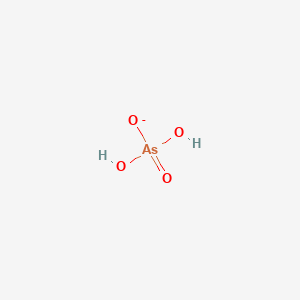
1-アリル-3-(2-ヒドロキシエチル)-2-チオ尿素
説明
1-Allyl-3-(2-hydroxyethyl)-2-thiourea is a useful research compound. Its molecular formula is C6H12N2OS and its molecular weight is 160.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Allyl-3-(2-hydroxyethyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Allyl-3-(2-hydroxyethyl)-2-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-3-(2-hydroxyethyl)-2-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヘテロ環式化合物の合成と臭素化
「1-アリル-3-(2-ヒドロキシエチル)-2-チオ尿素」は、1-アリル-3-(2-ヒドロキシエチル)-1H,3H-キナゾリン-2,4-ジオンの合成と臭素化に使用されてきました . 3-(2-ヒドロキシエチル)-1H,3H-キナゾリン-2,4-ジオンのアルキル化とその後の1-アリル誘導体の臭素化が研究されてきました . この研究は、臭素化剤と反応するアリル置換4-ヒドロキシ-2-キノロンとその近接構造の挙動を理解することに貢献します .
化学的性質と保管
「1-アリル-3-(2-ヒドロキシエチル)-2-チオ尿素」の分子量は160.24であり、その線形式はC6H12N2OSです . これは、室温で、乾燥した場所に密閉して保管します .
抽出と分離
「1-アリル-3-(2-ヒドロキシエチル)-2-チオ尿素」が潜在的に含まれる可能性のあるイオン液体(IL)は、抽出と分離に広く適用されてきました . ILは、天然物の有望な抽出溶媒です .
有機合成
ILは有機合成にも使用されています . ILは、低揮発性、幅広い液体範囲、さまざまな有機および無機材料を溶解する能力など、有機合成に最適な特性を持っています .
クロマトグラフィー分析
ILはクロマトグラフィー分析に適用されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="
Safety and Hazards
The safety information for 1-Allyl-3-(2-hydroxyethyl)thiourea includes several hazard statements such as H315-H319-H335 . Precautionary statements include P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .
特性
IUPAC Name |
1-(2-hydroxyethyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c1-2-3-7-6(10)8-4-5-9/h2,9H,1,3-5H2,(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVPNTYTOUGMDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059324 | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-81-7 | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)-2-thiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N-(2-hydroxyethyl)-N'-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Allyl-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-allyl-3-(2-hydroxyethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary focus of the research presented in this paper?
A1: The research focuses on synthesizing and characterizing new Pd(II) and Pt(II) complexes containing 1-allyl-3-(2-hydroxyethyl)-2-thiourea as a ligand. The study investigates the structure of these complexes, their interaction with DNA, and their potential genotoxicity. The researchers synthesized the complexes and utilized various spectroscopic techniques (IR, 1H NMR, 13C NMR) to confirm their structures [].
Q2: What insights does the study provide into the interaction between the synthesized complexes and DNA?
A2: The researchers employed molecular docking studies to predict the binding mode of the complexes with DNA. The study suggests that these complexes could potentially interact with DNA through intercalation, a mechanism commonly observed with various DNA-targeting drugs []. Further experimental validation, such as DNA binding assays, would be needed to confirm these interactions.
Q3: What is the significance of studying the genotoxic activity of these new Pd(II) and Pt(II) complexes?
A3: Understanding the potential genotoxicity of new metal complexes, especially those containing transition metals like palladium and platinum, is crucial for assessing their safety and suitability for further development as potential therapeutic agents []. This study contributes to the knowledge base for developing safer metal-based drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




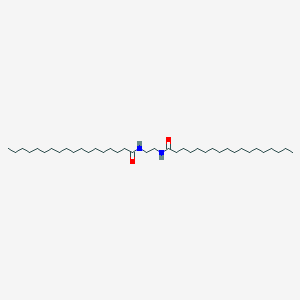
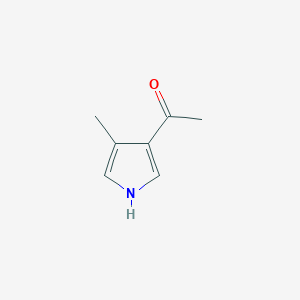


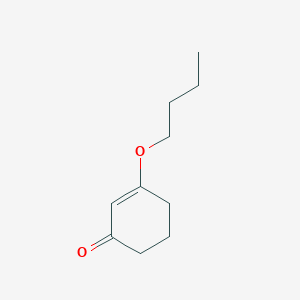
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)

